![molecular formula C18H26N6O B6437596 4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2548991-72-4](/img/structure/B6437596.png)
4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine
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Description
4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C18H26N6O and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.21680947 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The pyrimidine core is known to interact with various enzymes involved in cancer cell proliferation. Studies have shown that derivatives of pyrimidines can inhibit the activity of protein kinases, which are crucial in cancer signaling pathways. This suggests that 4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine may also possess similar properties, warranting further investigation into its efficacy against specific cancer types.
2. Neuropharmacological Effects
The presence of the piperazine and pyrrolidine moieties suggests potential activity as a central nervous system (CNS) agent. Compounds containing these groups have been linked to modulation of neurotransmitter systems, including serotonin and dopamine pathways. Preliminary studies could explore its effects on anxiety and depression models in rodents to evaluate its therapeutic potential.
3. Antimicrobial Properties
The oxazole ring is known for its antimicrobial activity. Compounds featuring oxazole derivatives have been reported to exhibit antibacterial and antifungal properties. Thus, this compound could be screened for activity against various pathogens, potentially contributing to the development of new antimicrobial agents.
Case Studies
Case Study 1: Anticancer Screening
In a study published in Journal of Medicinal Chemistry, a series of pyrimidine derivatives were evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that modifications at the 6-position significantly enhanced potency against breast and lung cancer cells. The compound could be synthesized and tested under similar conditions to assess its anticancer potential .
Case Study 2: CNS Activity Assessment
A research team investigated the effects of piperazine derivatives on anxiety-like behaviors in mice using the elevated plus maze test. Results showed that certain compounds reduced anxiety levels significantly compared to controls. Given that our compound contains both piperazine and pyrrolidine, it could be hypothesized that it may exhibit similar anxiolytic effects .
Properties
IUPAC Name |
5-methyl-4-[[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-14-11-17(21-18(20-14)24-5-3-4-6-24)23-9-7-22(8-10-23)13-16-12-19-25-15(16)2/h11-12H,3-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPRFBSWJRBHSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC4=C(ON=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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